molecular formula C20H26ClN3O2S B2359405 5-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1448050-52-9

5-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2359405
CAS RN: 1448050-52-9
M. Wt: 407.96
InChI Key: SBOFKTINDKPADU-UHFFFAOYSA-N
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Description

5-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26ClN3O2S and its molecular weight is 407.96. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncology Research

Given the presence of an indazole moiety, which is known to exhibit anti-cancer properties , this compound could be investigated for its efficacy in inhibiting the growth of cancer cells. It might be particularly effective against colon and melanoma cell lines, as similar structures have shown promise in these areas.

Agricultural Chemicals

The structural similarity to other compounds used in agriculture implies that this compound could be synthesized and tested as a pesticide or fungicide, helping protect crops from insect and fungal infestations.

properties

IUPAC Name

5-chloro-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c1-14-10-11-15(21)12-20(14)27(25,26)22-13-18-17-8-4-5-9-19(17)24(23-18)16-6-2-3-7-16/h10-12,16,22H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOFKTINDKPADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methylbenzenesulfonamide

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